![molecular formula C9H10N2S B1272835 3-[(2-Aminophenyl)sulfanyl]propanenitrile CAS No. 4327-52-0](/img/structure/B1272835.png)

3-[(2-Aminophenyl)sulfanyl]propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

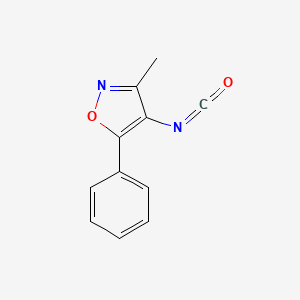

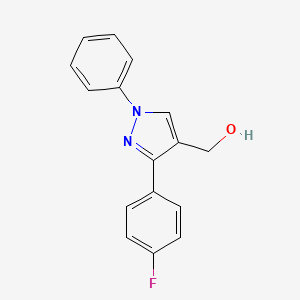

3-[(2-Aminophenyl)sulfanyl]propanenitrile is a compound that can be inferred to have a sulfanyl group attached to a propanenitrile moiety, with an aminophenyl substituent. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, involves pseudo-four-component reactions (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . Although the exact synthesis of 3-[(2-Aminophenyl)sulfanyl]propanenitrile is not described, similar synthetic strategies could potentially be applied, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-[(2-Aminophenyl)sulfanyl]propanenitrile likely consists of a propanenitrile backbone with a sulfanyl group (-S-) linking to an aminophenyl ring. This structure suggests potential for interactions and reactivity due to the presence of both electron-donating (amino group) and electron-withdrawing (nitrile group) functionalities.

Chemical Reactions Analysis

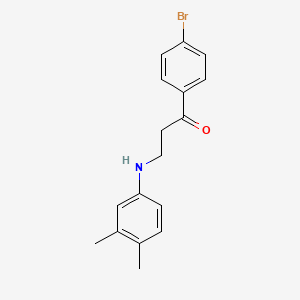

While the provided papers do not directly address the chemical reactions of 3-[(2-Aminophenyl)sulfanyl]propanenitrile, they do mention the reactivity of similar structures. For instance, the presence of amino groups in related compounds suggests potential for formylation reactions, as described for the formylation of amines using ethyl formate catalyzed by 2-(sulfooxy)propane-1,2,3-tricarboxylic acid . Additionally, the sulfanyl group could participate in further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

科学的研究の応用

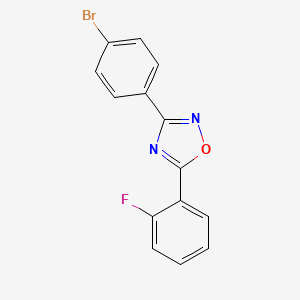

Structural Analysis and Molecular Interactions

- The structural features and molecular interactions of compounds similar to 3-[(2-Aminophenyl)sulfanyl]propanenitrile have been extensively studied. For instance, a related compound, 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, shows weak intermolecular sulfur-sulfur interactions and a nearly coplanar arrangement of non-hydrogen atoms, excluding the cyanoethylsulfanyl group (Li, Wang, & Xiao, 2011).

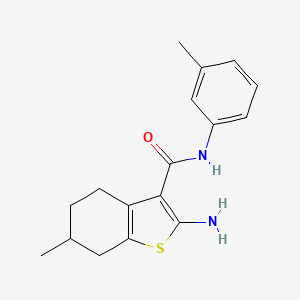

Synthesis and Molecular Structure

- Synthesis techniques and molecular structure analysis of compounds with similar structures have been investigated. A study on 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene revealed insights into molecular structures, intramolecular interactions, and spectroscopic properties (Mabkhot et al., 2016).

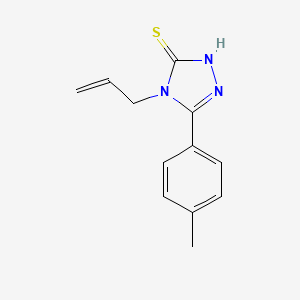

Use as Precursors in Synthesis

- Compounds like 3-[(2-Aminophenyl)sulfanyl]propanenitrile are used as precursors for synthesizing various heterocyclic systems, demonstrating their significance in chemical synthesis (Drabina & Sedlák, 2012).

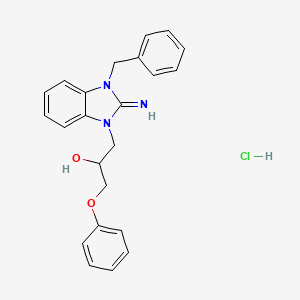

Application in Biological Studies

- Although direct studies on 3-[(2-Aminophenyl)sulfanyl]propanenitrile are limited, related compounds have been evaluated for biological activities, like anticancer effects. For example, a novel thiophene-containing compound exhibited in vitro cytotoxic effects against certain cancer cell lines, indicating the potential biomedical applications of similar compounds (Mabkhot et al., 2016).

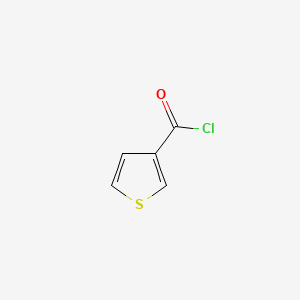

Catalytic Applications

- Related compounds have been used in catalysis. Sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester, for instance, has been employed as a recyclable catalyst for specific chemical reactions (Tayebi et al., 2011).

Biocatalysis

- β-Aminonitriles like 3-[(2-Aminophenyl)sulfanyl]propanenitrile have been used in biocatalytic processes. Studies show their enantioselective hydrolysis to corresponding amides using certain bacterial strains, indicating potential applications in chiral synthesis (Chhiba et al., 2012).

Large-Scale Synthesis Applications

- Compounds like 3-[(2-Aminophenyl)sulfanyl]propanenitrile are also significant in large-scale synthesis, as demonstrated by the use of similar reagents in diverse chemical reactions, including drug molecule preparations (Vishwanatha et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-(2-aminophenyl)sulfanylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVYTARWIXLUFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380870 |

Source

|

| Record name | 3-[(2-Aminophenyl)sulfanyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Aminophenyl)sulfanyl]propanenitrile | |

CAS RN |

4327-52-0 |

Source

|

| Record name | 3-[(2-Aminophenyl)sulfanyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)